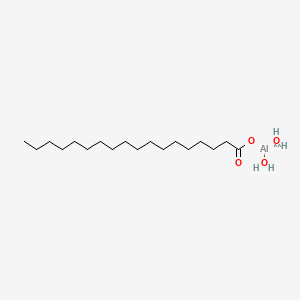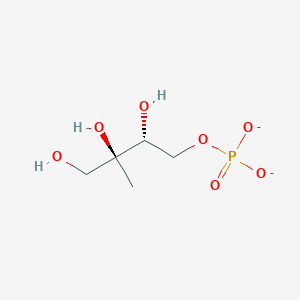
Aluminum monostearate
Vue d'ensemble
Description
Le monostéarate d'aluminium est un composé organique qui est un sel d'acide stéarique et d'aluminium. Ce composé est couramment utilisé dans les industries pharmaceutique et cosmétique en raison de sa capacité à former des gels et à stabiliser les émulsions .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le monostéarate d'aluminium est généralement préparé en faisant réagir de l'aluminium avec de l'acide stéarique. Une méthode courante implique la saponification de l'acide stéarique avec de l'hydroxyde de sodium, suivie de la précipitation du monostéarate d'aluminium . Les conditions de réaction, telles que le rapport molaire des réactifs, la température et la vitesse de mélange, sont cruciales pour obtenir le produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, le monostéarate d'aluminium est produit en faisant réagir de l'isopropylate d'aluminium avec de l'acide stéarique dans de la pyridine anhydre, ce qui induit la précipitation du complexe pyridine. La pyridine est ensuite éliminée sous vide pour donner du monostéarate d'aluminium .
Analyse Des Réactions Chimiques
Types de réactions : Le monostéarate d'aluminium subit principalement des réactions de substitution. Il peut réagir avec l'acide chlorhydrique pour libérer des acides gras, qui flottent sous forme de couche huileuse à la surface du liquide .
Réactifs et conditions courantes :
Acide chlorhydrique : Utilisé pour libérer des acides gras du monostéarate d'aluminium.
Hydroxyde de sodium : Utilisé dans le processus de saponification pour préparer le monostéarate d'aluminium.
Principaux produits formés : Les principaux produits formés à partir des réactions du monostéarate d'aluminium comprennent les acides gras et les sels d'aluminium .
4. Applications de la recherche scientifique
Le monostéarate d'aluminium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme épaississant dans les peintures, les encres et les graisses.
Biologie : Testé comme substrat de dénitrification à faible solubilité pour les bactéries anaérobies.
5. Mécanisme d'action
Le mécanisme d'action du monostéarate d'aluminium implique sa capacité à se lier à des cibles moléculaires spécifiques :
Tropomyosine C : L'aluminium se lie à cette protéine musculaire, interférant avec le transport du calcium dépendant de la tension.
Canaux anioniques dépendants de la tension (VDAC) : L'aluminium inhibe l'activité de ces canaux mitochondriaux, affectant les processus cellulaires.
Composés similaires :
Distéarate d'aluminium : Utilisé comme épaississant dans les peintures et les graisses.
Tristearate d'aluminium : Utile dans les peintures et les émaux.
Unicité : Le monostéarate d'aluminium est unique en raison de sa capacité à former des gels et à stabiliser les émulsions, ce qui le rend particulièrement précieux dans les industries pharmaceutique et cosmétique .
En comprenant les propriétés, les méthodes de préparation, les réactions chimiques, les applications et les mécanismes d'action du monostéarate d'aluminium, les chercheurs et les professionnels de l'industrie peuvent mieux utiliser ce composé dans divers domaines.
Applications De Recherche Scientifique
Aluminium monostearate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aluminium monostearate involves its ability to bind to specific molecular targets:
Troponin C: Aluminium binds to this muscle protein, interfering with voltage-dependent calcium transport.
Voltage-Dependent Anion Channels (VDAC): Aluminium inhibits the activity of these mitochondrial channels, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Aluminium Distearate: Used as a thickener in paints and greases.
Aluminium Tristearate: Useful in paints and enamels.
Uniqueness: Aluminium monostearate is unique due to its ability to form gels and stabilize emulsions, making it particularly valuable in the pharmaceutical and cosmetic industries .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of aluminium monostearate, researchers and industry professionals can better utilize this compound in various fields.
Propriétés
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC). | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7047-84-9 | |
| Record name | Aluminum monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)





![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)





